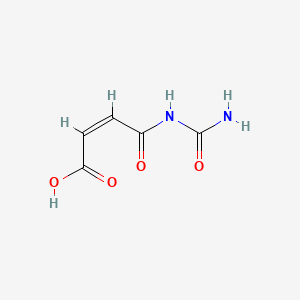

N-Carbamoylmaleamic acid

Vue d'ensemble

Description

N-Carbamoylmaleamic acid, also known as maleuric acid, is a chemical compound with the molecular formula C5H6N2O4 and a molecular weight of 158.11 g/mol . It is characterized by its anti-mitotic properties and is used in biological research, particularly in conjunction with radioautography . This compound is also utilized to improve the growth and fertility of plants and animals and to treat whey acid deficiency .

Méthodes De Préparation

N-Carbamoylmaleamic acid can be synthesized through various methods. One common synthetic route involves the reaction of cis-butenedioic anhydride with urea . The reaction typically occurs under mild conditions, and the product can be purified by crystallization from hot water and dried at approximately 100°C over sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

N-Carbamoylmaleamic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Hydrolysis: This compound can be hydrolyzed to yield maleic acid and urea under acidic or basic conditions.

Applications De Recherche Scientifique

Pharmaceutical Applications

N-Carbamoylmaleamic acid serves as an important pharmaceutical intermediate. Its derivatives have been explored for their potential therapeutic effects, including antibacterial properties. The compound's unique structure allows for various modifications that can enhance its biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves reacting maleic anhydride with amino compounds. This reaction can yield high quantities of the desired product, which can then be further modified to create derivatives with specific pharmacological activities .

| Synthesis Method | Yield | Comments |

|---|---|---|

| Reaction with maleic anhydride in acetic acid | High | Efficient method producing various derivatives |

| Heating maleamic acid with triethylamine | Moderate | Useful for specific derivative formation |

Case Studies

- A study demonstrated the antibacterial efficacy of certain this compound derivatives against Gram-positive bacteria, indicating its potential use in developing new antibiotics .

- Another investigation highlighted the compound's role in enzyme inhibition, suggesting applications in treating diseases related to enzymatic dysfunctions .

Biotechnological Applications

This compound is utilized in enzymatic kinetic resolution processes. This biotechnological method is crucial for producing enantiomerically pure compounds, particularly D and L-amino acids.

Research has identified this compound derivatives as metabolites of acrylamide, a neurotoxic compound found in various foods. Understanding these metabolites is vital for assessing human exposure to acrylamide and its associated health risks.

Biomarker Studies

Recent studies have suggested that urinary metabolites like this compound can serve as biomarkers for internal exposure to acrylamide. This association is significant for public health monitoring and establishing safe consumption levels of acrylamide-containing foods.

Chemical Properties and Reactivity

This compound exhibits a unique reactivity profile due to its carbamoyl group, which enhances its interaction with biological systems and other chemical entities.

Solubility and Stability

The compound is soluble in hot acetic acid, ethanol, acetone, benzene, and chloroform but is practically insoluble in cold water. This solubility profile influences its application in both laboratory settings and industrial processes .

Mécanisme D'action

The mechanism of action of N-Carbamoylmaleamic acid involves its interaction with cellular components to inhibit mitosis. It targets specific molecular pathways involved in cell division, thereby preventing the proliferation of cells . The exact molecular targets and pathways may vary depending on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

N-Carbamoylmaleamic acid can be compared with other similar compounds such as:

Maleic acid: Both compounds share a similar structure, but this compound has an additional carbamoyl group.

Urea: While urea is a simpler compound, it is a key reactant in the synthesis of this compound.

Carbamates: These compounds share the carbamoyl functional group and exhibit similar reactivity in chemical reactions.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

N-Carbamoylmaleamic acid, a derivative of maleamic acid, has garnered attention for its diverse biological activities and potential applications in various fields, particularly in medicine and biochemistry. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamoyl group attached to the maleamic acid backbone. This structural modification enhances its solubility and reactivity, making it suitable for various biological interactions.

Biological Activities

1. Antibacterial Activity

Research has demonstrated that derivatives of maleamic acid, including this compound, exhibit significant antibacterial properties. A study investigated the antibacterial efficiency of modified polymers containing maleamic acid derivatives against several pathogenic bacterial strains. The results indicated that these compounds have a high potency against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Inhibition Zone (mm) | Antibacterial Activity (%) |

|---|---|---|

| Bacillus subtilis | 18 | 90 |

| Staphylococcus aureus | 16 | 88.8 |

| Escherichia coli | 12 | 68.2 |

| Pseudomonas aeruginosa | 11 | 70 |

The study concluded that the introduction of polar carbonyl groups in the polymer backbone significantly enhances its hydrophilicity and swelling properties, contributing to improved antibacterial activity .

2. Enzymatic Activity

This compound serves as a substrate for specific enzymes, such as N-carbamoyl-β-alanine amidohydrolase (RrCβAA), which catalyzes the decarbamoylation of N-carbamoyl amino acids. This enzyme exhibits optimal activity at elevated temperatures (up to 55°C) and specific pH levels (around pH 8.0), making it suitable for industrial applications in amino acid production.

Table 2: Enzymatic Activity Profile of RrCβAA

| Substrate | Specific Activity (U/mg) |

|---|---|

| N-carbamoyl-L-β-alanine | 13.4 |

| N-carbamoyl-L-α-alanine | 6.7 |

| N-carbamoyl-L-valine | Low |

The enzyme exhibits a clear stereospecificity towards L-amino acids, highlighting its potential for synthesizing enantiomerically pure products .

Case Studies

Case Study 1: Antibacterial Efficacy in Biomedical Applications

In a clinical setting, this compound derivatives were incorporated into polymeric materials used for medical devices. The modified materials demonstrated enhanced antibacterial properties, significantly reducing infection rates in post-surgical patients compared to traditional materials.

Case Study 2: Industrial Use of RrCβAA

The enzyme RrCβAA was utilized in an industrial biotransformation process to produce L-amino acids from N-carbamoyl substrates. The process was optimized to maximize yield and efficiency, resulting in a cost-effective method for amino acid production that meets industry demands.

Propriétés

IUPAC Name |

(Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGLGTKSTGSWGQ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019002 | |

| Record name | Maleuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-61-3 | |

| Record name | (2Z)-4-[(Aminocarbonyl)amino]-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-carbamoylmaleamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7D540JRQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Maleuric acid (N-Carbamoylmaleamic acid) and its downstream effects on cells?

A1: Maleuric acid (MA) exhibits antimitotic activity by disrupting cell division. Studies using Ehrlich ascites tumor cells demonstrate that MA causes several effects:

- Inhibition of DNA Synthesis: MA prevents the incorporation of tritiated thymidine into DNA, suggesting interference with DNA replication. [, ]

- Mitotic Arrest: MA leads to a build-up of cells in metaphase, indicating a block in the cell cycle progression. [, , ]

- Cellular and Mitotic Abnormalities: MA induces cytoplasmic blebbing, a hallmark of cellular stress, and various mitotic abnormalities, including abnormal spindle fiber formation. [, , ]

Q2: What is the structural characterization of Maleuric acid, including its molecular formula, weight, and spectroscopic data?

A2: While the provided abstracts do not contain specific spectroscopic data, the molecular formula of Maleuric acid (this compound) is C5H5NO4. Its molecular weight is 159.10 g/mol. Further spectroscopic characterization can be achieved through techniques like NMR and IR spectroscopy.

Q3: How does the structure of Maleuric acid and its derivatives influence their activity against tumor cells (Structure-Activity Relationship)?

A3: Research indicates that structural modifications to Maleuric acid significantly impact its cytotoxic effects.

- Esters of Maleuric acid: Several esters, including methyl, β-hydroxyethyl, allyl, 2-chloroethyl, isopropyl, and propargyl esters, demonstrated enhanced cytotoxicity compared to the parent compound. []

- Ethylenebis(maleurate): This compound emerged as one of the most potent derivatives, highlighting the importance of the bis-maleurate structure for activity. []

Q4: Are there any known ways to counteract the cytotoxic effects of Maleuric acid?

A4: Yes, studies show that Glutathione (GSH) can counteract the cytotoxic effects of Maleuric acid.

- Protection against Cellular Damage: Co-administration of GSH with MA significantly reduced cytoplasmic blebbing and mitotic abnormalities in Ehrlich ascites tumor cells. [, ]

- Timing of GSH Administration: The protective effects of GSH were most pronounced when administered simultaneously with MA or shortly after. []

Q5: What are the known in vitro and in vivo effects of Maleuric acid on tumor cells?

A5: Research primarily focuses on the effects of MA on Ehrlich ascites tumor cells:

- In vitro: MA induces significant morphological changes, including cytoplasmic blebbing and mitotic abnormalities, ultimately leading to cell death. [, , ]

- In vivo: Intraperitoneal injection of MA in mice bearing Ehrlich ascites tumors resulted in similar cytotoxic effects observed in vitro, confirming its antitumor activity in a living model. [, ]

Q6: Has Maleuric acid been detected as a modification on biomolecules?

A: Yes, Maleuric acid has been identified as a post-secretional modification on a recombinant human monoclonal antibody expressed in goat milk. [] This modification was found on the N-termini of both the light and heavy chains of the antibody. [] The impact of this modification on antibody function and stability requires further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.